4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
4-(3,4-difluorophenyl)-7,7-dimethyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C15H13F2NO3 and its molecular weight is 293.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.08634960 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Properties and Biological Imaging
One area of research focuses on the synthesis and characterization of derivatives with aggregation-induced emission (AIE) characteristics. These derivatives, including those similar to the query compound, demonstrate varying fluorescent properties responsive to external stimuli such as piezochromism and solvent-induced emission changes. This variability in fluorescence can be attributed to differences in molecular stacking in the solid state. Furthermore, these compounds have been successfully used to fabricate biocompatible fluorescent nanoparticles for cell imaging applications, particularly in MCF-7 cell lines, highlighting their potential in biological research and imaging technologies (Lei et al., 2016).
Catalyst Efficiency in Synthetic Chemistry
Another research direction explores the use of derivatives in enhancing catalytic efficiencies for organic synthesis. For example, novel ionic liquids with sulfonic acid functionalization have been employed as efficient, homogeneous, and reusable catalysts for the solvent-free synthesis of complex organic compounds. This innovative approach simplifies the synthesis process, offering a greener alternative to traditional methods and contributing to the advancement of synthetic chemistry (Moosavi‐Zare et al., 2013).
Molecular Interactions and Structural Chemistry
The study of molecular interactions, particularly through the lens of structural chemistry, has also been a significant area of application. Detailed examinations of compounds with similar structures have provided insights into the behavior of various functional groups and their interactions within complex molecular systems. This research has implications for understanding fundamental chemical properties and the design of new materials with specific characteristics (Butler et al., 1987).
Mechanism of Action
Target of Action
Similar compounds such as 2-(2,4-difluorophenyl)pyridine have been used in the synthesis of cyclometalated ir(iii) complexes , suggesting potential interactions with metal ions.
Mode of Action
It’s known that similar compounds can undergo acid/base-induced structural transformations . This could potentially lead to changes in their interaction with targets, affecting their biological activity.
Biochemical Pathways
Similar compounds have been used in the synthesis of complexes that show photocatalytic activity for hydrogen evolution , suggesting a potential role in energy-related biochemical pathways.
Result of Action
Similar compounds have been observed to exhibit luminescence switching behaviors and photocatalytic activities , indicating potential applications in optoelectronic devices and energy production.
Action Environment
Similar compounds have been observed to exhibit acid/base-induced structural transformations , suggesting that pH could be a significant environmental factor influencing their action.
Future Directions
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-7,7-dimethyl-3,4-dihydro-1H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-15(2)13-12(14(20)21-15)8(6-11(19)18-13)7-3-4-9(16)10(17)5-7/h3-5,8H,6H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVJOGIINRDUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)F)F)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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